molecular formula C11H18O2 B12550955 Hex-1-YN-3-YL pentanoate CAS No. 146895-21-8

Hex-1-YN-3-YL pentanoate

Cat. No.: B12550955
CAS No.: 146895-21-8
M. Wt: 182.26 g/mol
InChI Key: VZBSKMQPPOCSPF-UHFFFAOYSA-N
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Description

Hex-1-YN-3-YL pentanoate is an alkyne-containing ester with the molecular formula C₁₁H₁₆O₂, derived from pentanoic acid and a hex-1-yn-3-ol moiety. The compound features a terminal alkyne group at the first carbon and an ester linkage at the third carbon of the hexynol chain. This structural uniqueness imparts distinct reactivity and physicochemical properties compared to saturated or olefinic analogs.

Properties

CAS No.

146895-21-8

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

hex-1-yn-3-yl pentanoate

InChI

InChI=1S/C11H18O2/c1-4-7-9-11(12)13-10(6-3)8-5-2/h3,10H,4-5,7-9H2,1-2H3

InChI Key

VZBSKMQPPOCSPF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC(CCC)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-1-YN-3-YL pentanoate can be synthesized through the esterification reaction between hex-1-yn-3-ol and pentanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Reaction Scheme:

Hex-1-yn-3-ol+Pentanoic acidH2SO4Hex-1-YN-3-YL pentanoate+H2O\text{Hex-1-yn-3-ol} + \text{Pentanoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Hex-1-yn-3-ol+Pentanoic acidH2​SO4​​Hex-1-YN-3-YL pentanoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Hex-1-YN-3-YL pentanoate undergoes several types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.

    Substitution: Alcohols or amines in the presence of a base, such as sodium hydroxide (NaOH), can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of different esters or amides.

Scientific Research Applications

Hex-1-YN-3-YL pentanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Employed in the production of specialty chemicals, fragrances, and flavorings.

Mechanism of Action

The mechanism of action of Hex-1-YN-3-YL pentanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release hex-1-yn-3-ol and pentanoic acid, which can further participate in biochemical reactions. The alkyne group can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Hex-1-YN-3-YL pentanoate with related esters, focusing on structural features, molecular properties, and safety profiles.

Compound Structure Molecular Formula Molecular Weight Key Functional Groups Notable Properties Safety Data (H-Statements)
This compound Terminal alkyne, ester C₁₁H₁₆O₂ 184.28 (estimated) Alkyne, ester High reactivity (alkyne), moderate polarity H227 (flammable), H320 (eye irritation)
(Z)-Hex-3-en-1-yl pentanoate Olefin (Z-configuration), ester C₁₁H₂₀O₂ 184.28 Double bond, ester Flavor/fragrance applications, lower reactivity than alkyne H227, H320, H401 (aquatic toxicity)
Ethyl pentanoate Saturated ester C₇H₁₄O₂ 130.19 Ester Fruity odor, food additive H226 (flammable), H315 (skin irritation)
Geranyl pentanoate Terpene-derived ester C₁₅H₂₆O₂ 238.37 Ester, conjugated diene Perfumery, high volatility H317 (sensitization), H411 (aquatic toxicity)
Isopropyl pentanoate Branched ester C₈H₁₆O₂ 144.21 Ester, branched alkyl Solvent, intermediate in organic synthesis H319 (eye irritation)

Key Observations:

Reactivity: The alkyne group in this compound enables click chemistry reactions (e.g., azide-alkyne cycloaddition), unlike its saturated or olefinic counterparts . (Z)-Hex-3-en-1-yl pentanoate exhibits reduced reactivity due to its electron-rich double bond, making it more suitable for stable flavor formulations .

Applications: Ethyl pentanoate and geranyl pentanoate are widely used in food and fragrance industries, respectively, due to their volatile and aromatic properties . this compound’s niche likely lies in synthetic chemistry as a building block for complex molecules.

Safety Profiles: Alkyne-containing esters (e.g., this compound) may pose flammability risks (H227) similar to olefinic analogs like (Z)-Hex-3-en-1-yl pentanoate . Aquatic toxicity (H401/H411) is common among esters with hydrophobic chains, emphasizing proper disposal protocols .

Research Findings and Data Gaps

  • Synthetic Routes: While evidence lacks direct data on this compound, analogous esters (e.g., ethyl pentanoate) are synthesized via acid-catalyzed esterification .
  • Thermal Stability : Alkyne esters may exhibit lower thermal stability than saturated esters due to triple-bond strain, though experimental validation is needed.
  • Biological Activity: No evidence links this compound to specific bioactivity, but related esters (e.g., geranyl pentanoate) show antimicrobial properties .

Q & A

Q. Q1. What are the optimal synthetic routes for Hex-1-yn-3-yl pentanoate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of this compound can be approached via esterification between pentanoic acid and Hex-1-yn-3-ol under acid catalysis (e.g., H₂SO₄) or via transesterification using pentanoate esters. Solvent-free conditions at elevated temperatures (~100°C) have shown promise in minimizing side reactions and improving yields in analogous esters . Key parameters include molar ratios (e.g., 1:1 for acid:alcohol), temperature control (70–120°C), and catalyst selection. Purification via fractional distillation or column chromatography is critical to isolate the ester from unreacted precursors or byproducts like alkenes formed via dehydration. For characterization, GC-MS and NMR (¹H/¹³C) are indispensable for confirming molecular structure and purity .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar esters?

Methodological Answer:

  • NMR : The alkyne proton (C≡CH) in this compound appears as a singlet at δ 1.8–2.2 ppm (¹H NMR), while the carbonyl (C=O) resonance in pentanoate esters typically occurs at δ 170–175 ppm (¹³C NMR). The ester oxygen’s deshielding effect distinguishes it from carboxylic acids or alcohols .
  • IR : A strong C≡C stretch near 2100–2260 cm⁻¹ confirms the alkyne group, absent in saturated esters.
  • MS : Fragmentation patterns in EI-MS include α-cleavage at the ester group (m/z 85 for pentanoyl ion) and alkyne-specific ions (e.g., m/z 39 for HC≡CH⁺). Discrepancies between experimental and theoretical spectra may indicate impurities or isomerization .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the alkyne group in this compound influence its reactivity in catalytic hydrogenation or cycloaddition reactions?

Methodological Answer: The alkyne’s linear geometry and high electron density make it susceptible to hydrogenation (e.g., Lindlar catalyst for cis-alkenes) or cycloaddition (e.g., Huisgen click chemistry). Computational studies (DFT) can model transition states to predict regioselectivity in reactions. Experimentally, in situ FTIR or Raman spectroscopy can track alkyne consumption during hydrogenation. For example, competing pathways (full vs. partial hydrogenation) may arise due to steric hindrance from the pentanoate group, requiring kinetic analysis .

Q. Q4. What analytical strategies resolve contradictions in thermodynamic data (e.g., boiling points, partition coefficients) for this compound across literature sources?

Methodological Answer: Discrepancies often stem from impurities or measurement techniques. To address this:

  • Validate purity via GC-FID or HPLC (≥95% purity threshold) .
  • Use standardized methods for property determination: ebulliometry for boiling points, shake-flask assays for logP.
  • Compare computational predictions (e.g., COSMO-RS for partition coefficients) with experimental data to identify outliers. For example, alkyne-containing esters may exhibit anomalous boiling points due to dipole interactions .

Q. Q5. How can this compound be applied in designing prodrugs or bioactive molecules, and what metabolic pathways govern its hydrolysis in vivo?

Methodological Answer: The ester group in this compound can act as a prodrug linker, hydrolyzed by esterases in target tissues. To study this:

  • In vitro : Simulate hydrolysis using liver microsomes or plasma, monitoring pentanoic acid release via LC-MS.
  • Structure-Activity Relationship (SAR) : Modify the alkyne position to alter hydrolysis rates. For instance, steric shielding of the ester bond (e.g., branching near the alkyne) can delay hydrolysis, as seen in analogous steroid esters .
  • Computational Modeling : Docking studies with esterase enzymes (e.g., CES1) predict binding affinity and hydrolysis kinetics .

Data Analysis & Experimental Design

Q. Q6. What statistical methods are appropriate for analyzing variability in synthetic yields of this compound across multiple trials?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, time). ANOVA identifies significant factors affecting yield.
  • Error Analysis : Calculate relative standard deviation (RSD) for triplicate trials. Outliers (>2σ) may indicate uncontrolled variables (e.g., moisture in reactants).
  • Multivariate Regression : Correlate yield with physicochemical parameters (e.g., reactant polarity, activation energy) .

Q. Q7. How can isotopic labeling (e.g., ¹³C or ²H) elucidate mechanistic pathways in this compound synthesis or degradation?

Methodological Answer:

  • Synthesis : Incorporate ¹³C-labeled pentanoic acid to track ester bond formation via ¹³C NMR.
  • Degradation Studies : Use deuterated solvents (e.g., D₂O) to distinguish hydrolytic vs. oxidative pathways. MS/MS fragmentation patterns reveal label retention in products .

Critical Evaluation of Literature

Q. Q8. How do conflicting reports on the stability of this compound under acidic/basic conditions inform storage and handling protocols?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to pH 3–10 buffers at 40°C, monitoring degradation via HPLC.
  • Kinetic Modeling : Determine rate constants (k) for hydrolysis and calculate shelf life (t₉₀) using Arrhenius equations. For example, alkyne esters may exhibit pH-dependent stability due to resonance effects stabilizing the transition state .

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